molecular formula C10H10F2O3 B7874071 2-(2,2-Difluoroethoxy)-3-methylbenzoic acid

2-(2,2-Difluoroethoxy)-3-methylbenzoic acid

Cat. No.: B7874071
M. Wt: 216.18 g/mol
InChI Key: SKASORFJBPFZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Difluoroethoxy)-3-methylbenzoic acid is an organic compound that features a benzoic acid core substituted with a 2,2-difluoroethoxy group and a methyl group

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)-3-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group would yield 2-(2,2-difluoroethoxy)-3-carboxybenzoic acid, while reduction of the carboxylic acid group would produce 2-(2,2-difluoroethoxy)-3-methylbenzyl alcohol .

Scientific Research Applications

2-(2,2-Difluoroethoxy)-3-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,2-Difluoroethoxy)-3-methylbenzoic acid exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes. The presence of the difluoroethoxy group can enhance its binding affinity and selectivity for certain targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Difluoroethoxy)-3-methylbenzoic acid is unique due to the specific combination of the difluoroethoxy and methyl groups on the benzoic acid core. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-6-3-2-4-7(10(13)14)9(6)15-5-8(11)12/h2-4,8H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKASORFJBPFZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.